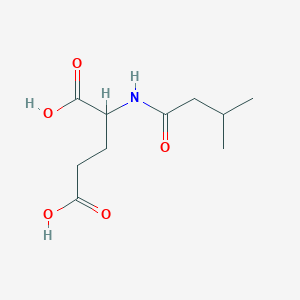

N-(3-Methylbutanoyl)glutamic acid

CAS No.:

Cat. No.: VC18606655

Molecular Formula: C10H17NO5

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17NO5 |

|---|---|

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | 2-(3-methylbutanoylamino)pentanedioic acid |

| Standard InChI | InChI=1S/C10H17NO5/c1-6(2)5-8(12)11-7(10(15)16)3-4-9(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16) |

| Standard InChI Key | HCVIJONZMYVLAW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(=O)NC(CCC(=O)O)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

N-(3-Methylbutanoyl)glutamic acid (C₁₀H₁₇NO₅) is a chiral molecule with a defined stereocenter at the second carbon of the glutamic acid backbone . The compound’s IUPAC name, (2S)-2-(3-methylbutanamido)pentanedioic acid, reflects its branched acyl chain and dicarboxylic acid structure. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 231.248 g/mol | |

| Exact mass | 231.1107 Da | |

| Stereochemistry | (2S) configuration | |

| SMILES notation | CC(CC(=O)NC@HCCC(=O)O)C |

The molecule’s amphipathic nature, derived from its hydrophobic isovaleryl group and hydrophilic glutamic acid moiety, influences its solubility and interactions with biological membranes. Its pKa values (approximately 2.1 and 4.1 for the α- and γ-carboxyl groups, respectively) suggest high ionization under physiological conditions, affecting its transport and excretion .

Biosynthesis and Metabolic Pathways

Enzymatic Conjugation in Metabolic Disorders

N-(3-Methylbutanoyl)glutamic acid arises from aberrant acyl-CoA metabolism, particularly in isovaleric acidemia (IVA), an autosomal recessive disorder caused by isovaleryl-CoA dehydrogenase deficiency . In IVA, leucine catabolism is disrupted, leading to the accumulation of isovaleryl-CoA. This reactive intermediate undergoes non-enzymatic conjugation with glutamic acid via transacylation, forming N-(3-Methylbutanoyl)glutamic acid as a detoxification product .

Interplay with Amino Acid Homeostasis

The conjugation process depletes free glutamic acid reserves, exacerbating systemic amino acid imbalances. Studies of IVA patients revealed significantly reduced serum concentrations of glutamic acid, alanine, and branched-chain amino acids post-treatment, underscoring the compound’s role in nutrient sequestration . This depletion correlates with clinical manifestations such as lethargy, developmental delays, and metabolic acidosis.

Clinical Significance in Isovaleric Acidemia

Diagnostic Utility

N-(3-Methylbutanoyl)glutamic acid serves as a urinary biomarker for IVA. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) profiles from IVA patients consistently show elevated levels of this conjugate, alongside 18 other atypical amino acid adducts . Its detection aids in differentiating IVA from other organic acidurias with overlapping symptoms.

Pathophysiological Mechanisms

The compound’s toxicity stems from two primary effects:

-

Competitive Inhibition of Transporters: Structural similarity to glutamic acid allows it to interfere with amino acid uptake via LAT1 and ASCT2 transporters, impairing neuronal and hepatic function .

-

Mitochondrial Dysfunction: Accumulation disrupts the malate-aspartate shuttle, reducing NADH reoxidation and ATP synthesis in energy-intensive tissues .

Therapeutic Implications and Challenges

Emerging Pharmacological Targets

Recent research explores:

-

Enzyme Replacement Therapy (ERT): Recombinant isovaleryl-CoA dehydrogenase to restore leucine catabolism .

-

Synthetic Scavengers: Molecular analogs competitively binding isovaleryl-CoA, reducing glutamic acid conjugation .

-

Gene Therapy: Adenovirus-mediated delivery of IVD gene variants in preclinical models .

Analytical Methods and Research Tools

Quantification Techniques

-

LC-MS/MS: Gold standard for detecting N-(3-Methylbutanoyl)glutamic acid in biological fluids, with limits of quantification (LOQ) <1 µM .

-

Nuclear Magnetic Resonance (NMR): Provides structural elucidation and stereochemical confirmation .

Synthetic Protocols

While large-scale synthesis remains challenging, laboratory-scale routes involve:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume